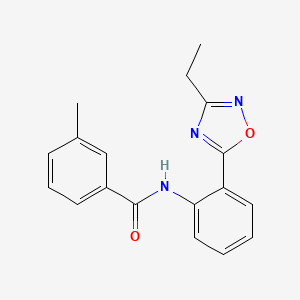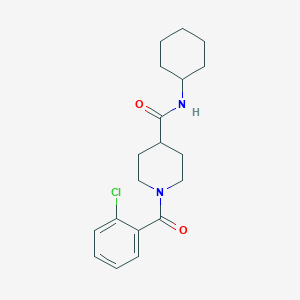
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide, also known as CX-614, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. It belongs to the class of ampakines, which are a group of compounds that modulate the activity of AMPA receptors in the brain.
Wirkmechanismus
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity. By binding to a specific site on the receptor, this compound enhances the activity of the receptor, leading to an increase in the strength of synaptic connections.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance long-term potentiation (LTP), a process that is essential for learning and memory. It has also been shown to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. Additionally, this compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide in lab experiments is its ability to enhance synaptic plasticity, which can be useful in studying the mechanisms underlying learning and memory. However, one limitation is that this compound has a short half-life, which means that its effects are relatively short-lived.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use as a cognitive enhancer, particularly in healthy individuals. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic plasticity and neurotransmitter release.
Synthesemethoden
The synthesis of 1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide involves the reaction of 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide has been extensively studied in the field of neuroscience for its potential therapeutic applications. It has been shown to enhance synaptic plasticity, which is the ability of neurons to form and strengthen connections with other neurons. This property makes this compound a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclohexylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-9-5-4-8-16(17)19(24)22-12-10-14(11-13-22)18(23)21-15-6-2-1-3-7-15/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJYXZJKKOGDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

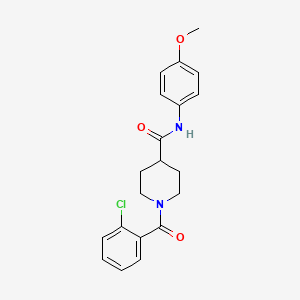
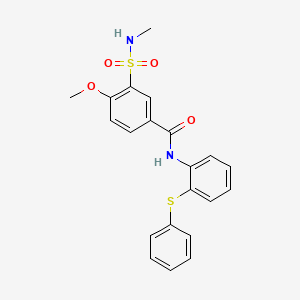



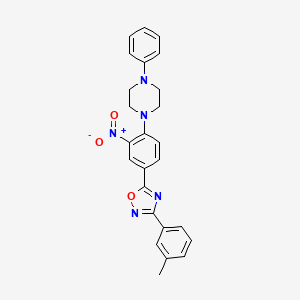

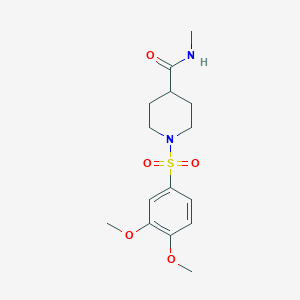

![3-methyl-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701567.png)
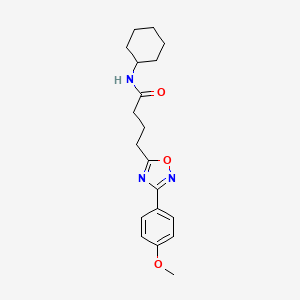
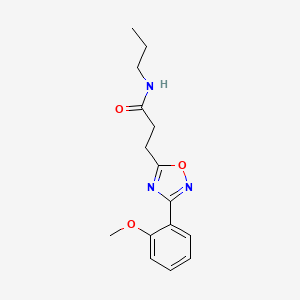
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7701597.png)
